molecular formula C14H16N6 B7627718 4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B7627718
M. Wt: 268.32 g/mol
InChI Key: LDXBJLGLRMJIGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, also known as PD0325901, is a small molecule inhibitor of mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) kinase (MEK). It has been extensively studied in the field of cancer research due to its potential therapeutic effects on various types of cancer.

Mechanism of Action

4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine inhibits the MEK/ERK signaling pathway by binding to the allosteric site of MEK1/2, preventing the activation of ERK1/2. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have antitumor effects in preclinical models of various types of cancer. It has been shown to inhibit tumor growth, induce apoptosis, and reduce angiogenesis. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

Advantages and Limitations for Lab Experiments

4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several advantages for lab experiments, including its high potency and selectivity for MEK1/2, its ability to inhibit the MEK/ERK signaling pathway, and its potential for combination therapy with other anticancer agents. However, this compound also has some limitations, including its potential for off-target effects and the development of drug resistance in cancer cells.

Future Directions

For 4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine research include the development of more potent and selective MEK inhibitors, the identification of biomarkers for patient selection, and the exploration of combination therapy with other anticancer agents. In addition, further studies are needed to elucidate the mechanisms of drug resistance and to develop strategies to overcome it. Finally, the potential use of this compound in other diseases, such as inflammatory disorders and neurodegenerative diseases, should also be explored.

Synthesis Methods

4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be synthesized through a multistep process involving the reaction of 2-amino-4,6-dichloropyrimidine with benzylamine, followed by N-alkylation with ethyl iodide. The resulting intermediate is then reacted with 4-bromo-3-fluorobenzonitrile to form the final product. The synthesis method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been extensively studied in preclinical and clinical trials for its potential therapeutic effects on various types of cancer, including melanoma, colorectal cancer, pancreatic cancer, and non-small cell lung cancer. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the MEK/ERK signaling pathway, which is involved in cell survival, proliferation, and differentiation.

Properties

IUPAC Name

4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6/c1-2-15-14-18-12(11-9-17-20-13(11)19-14)16-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H3,15,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXBJLGLRMJIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(C=NN2)C(=N1)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.